molecular formula C18H28N4O3S B15115469 4-(1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine-3-carbonyl)thiomorpholine

4-(1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine-3-carbonyl)thiomorpholine

Cat. No.: B15115469
M. Wt: 380.5 g/mol
InChI Key: BDVHXJMDPKVMLB-UHFFFAOYSA-N
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Description

4-(1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine-3-carbonyl)thiomorpholine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine-3-carbonyl)thiomorpholine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the thiomorpholine ring can be formed by cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine-3-carbonyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiomorpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., NaOH, KOH), oxidizing agents (e.g., H2O2, KMnO4), and reducing agents (e.g., NaBH4, LiAlH4). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the thiomorpholine ring can lead to the formation of sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or alcohols.

Scientific Research Applications

4-(1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine-3-carbonyl)thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine and thiomorpholine rings can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine-3-carbonyl)thiomorpholine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, piperidine ring, and thiomorpholine ring in a single molecule allows for multiple modes of interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H28N4O3S

Molecular Weight

380.5 g/mol

IUPAC Name

[1-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C18H28N4O3S/c23-18(22-6-10-26-11-7-22)15-2-1-5-21(12-15)13-16-19-17(25-20-16)14-3-8-24-9-4-14/h14-15H,1-13H2

InChI Key

BDVHXJMDPKVMLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=NOC(=N2)C3CCOCC3)C(=O)N4CCSCC4

Origin of Product

United States

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